molecular formula C20H15ClN4O3S B1223304 N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B1223304
M. Wt: 426.9 g/mol
InChI Key: VWQXRTXWFPMFHU-UHFFFAOYSA-N
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Description

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is an aromatic ether.

Scientific Research Applications

Plant Growth Regulation

A study by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) explored derivatives of 1,3,4-thiadiazole, including compounds similar to the specified chemical, for their potential as plant growth regulators. These derivatives were found to have good activity in this area.

Nematocidal Activity

In 2022, Dan Liu, Zhengxing Wang, Jingjing Zhou, and Xiuhai Gan synthesized novel 1,3,4-thiadiazole amide derivatives, exhibiting significant nematocidal activities against Bursaphelenchus xylophilus. This research highlights the potential of 1,3,4-thiadiazole derivatives in controlling nematode pests.

Anticancer Properties

A study by B. Ravinaik et al. (2021) demonstrated that N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related to the chemical , showed promising anticancer activities against various cancer cell lines.

Antimicrobial Agents

In 2014, P. Sah, Pratibha Bidawat, M. Seth, and Chandra Prakash Gharu explored the antimicrobial properties of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives. These compounds demonstrated moderate antimicrobial activity against various bacterial and fungal strains.

Anticonvulsant Activity

A 2007 study by A. Foroumadi et al. investigated novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives for their anticonvulsant activity. They found that some of these compounds were effective in protecting mice against convulsions induced by certain chemicals.

Anti-Inflammatory and Analgesic Activities

Research by Varalakshmi Devi Kothamunireddy and Rajitha Galla (2021) focused on the synthesis of N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives. These compounds displayed significant anti-inflammatory and analgesic activities.

properties

Molecular Formula

C20H15ClN4O3S

Molecular Weight

426.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H15ClN4O3S/c1-12-17(18(25-28-12)13-5-3-2-4-6-13)19(26)22-20-24-23-16(29-20)11-27-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H,22,24,26)

InChI Key

VWQXRTXWFPMFHU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
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N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Reactant of Route 3
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N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Reactant of Route 4
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N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

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